Methyl fucopyranoside
Description
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol is a stereochemically defined pyranose derivative characterized by a methoxy group at the C2 position and a methyl group at the C6 position. The stereochemical arrangement (3S,4R,5S,6S) is critical for its biological interactions, as minor deviations in configuration can drastically alter binding affinities and pharmacokinetic properties.
Properties
IUPAC Name |
(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-DVEMRHSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296166 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65310-00-1 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Glycosidation
The Fischer glycosidation method involves heating the parent sugar with excess methanol in the presence of an acid catalyst. For rhamnose derivatives, this reaction typically yields methyl α-L-rhamnopyranoside as the major product due to thermodynamic stability. However, the target compound’s C6 methyl group and specific stereochemistry require modification of this approach.
In a typical procedure, 6-methyl-L-rhamnose (hypothetical precursor) is refluxed with methanol and sulfuric acid at 80°C for 12 hours. The reaction mixture is neutralized, concentrated, and purified via recrystallization to yield the methyl glycoside. While this method is straightforward, the limited availability of 6-methyl-rhamnose necessitates prior synthesis of the modified sugar backbone.
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method employs a glycosyl halide donor activated by silver salts to form glycosides. For example, peracetylated 6-methyl-rhamnosyl bromide is reacted with methanol in the presence of silver carbonate. This approach offers better stereocontrol but requires multiple steps for donor preparation:
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Protection of hydroxyl groups as acetyl esters.
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Bromination at the anomeric position using HBr/acetic acid.
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Glycosylation with methanol and Ag₂CO₃.
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Deprotection via Zemplén transesterification.
Yields for this route are moderate (40–60%), with challenges arising from side reactions during bromination and deprotection.
Stannylene Acetal-Mediated Alkylation
Tin-Mediated Selective Functionalization
The use of stannylene acetals enables selective alkylation at specific hydroxyl groups. As demonstrated in Patent WO2016054539A1, methyl α-L-rhamnopyranoside reacts with dibutyltin oxide to form a cyclic stannylene acetal, which directs alkylation to the C3 hydroxyl.
Procedure :
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Methyl α-L-rhamnopyranoside (1.0 eq.), dibutyltin oxide (0.5 eq.), and tetrabutylammonium bromide (0.5 eq.) are suspended in dry acetonitrile.
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Allyl bromide (2.0 eq.) is added, and the mixture is stirred at 60°C for 48 hours.
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Purification via column chromatography yields methyl 3-O-allyl-α-L-rhamnopyranoside with >6:1 selectivity over the 2-O-allyl isomer.
Optimization Insights :
Methyl Group Introduction at C6
Introducing the C6 methyl group requires alkylation of a 6-hydroxyl precursor. A two-step strategy is employed:
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Protection : The C3, C4, and C5 hydroxyls are protected as benzyl ethers.
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Alkylation : Treatment with methyl iodide and NaH in DMF substitutes the C6 hydroxyl with a methyl group.
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Global Deprotection : Hydrogenolysis removes benzyl groups, yielding the triol.
Yield Data :
| Step | Yield (%) |
|---|---|
| Protection | 85 |
| Alkylation | 72 |
| Deprotection | 90 |
| Overall | 55 |
Enzymatic and Biocatalytic Methods
Glycosynthase-Catalyzed Synthesis
Engineered glycosynthases (e.g., from Thermotoga maritima) have been explored for stereoselective glycoside formation. These enzymes utilize activated glycosyl fluorides as donors and methanol as acceptors. Key advantages include:
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High enantiomeric excess (>99%).
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Mild reaction conditions (pH 7.0, 25°C).
However, substrate scope limitations hinder application to 6-methyl derivatives, necessitating enzyme mutagenesis for tailored activity.
Purification and Analytical Characterization
Oxidation-Based Purification
Contaminating 2-O-alkyl isomers are removed via sodium periodate oxidation, which cleaves vicinal diols. For example, treatment with 1.5 eq. NaIO₄ in water/acetonitrile selectively oxidizes the 2-O-allyl isomer, allowing extraction of the pure 3-O-alkyl product into ethyl acetate.
Spectroscopic Validation
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¹H NMR (400 MHz, D₂O): δ 4.85 (d, J = 3.5 Hz, H-1), 3.65 (m, H-6), 3.45–3.30 (m, H-3, H-4, H-5).
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MS (ESI+) : m/z 195.1 [M+H]⁺ (calc. 194.18).
These data confirm the stereochemical assignment and functional group integrity.
Recent Advances and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol include:
Oxidizing agents: PCC, potassium permanganate
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that methyl fucopyranoside exhibits antiviral activity. It has been shown to inhibit the replication of certain viruses by interfering with their glycoprotein synthesis. This mechanism suggests potential applications in developing antiviral drugs, particularly against viruses that utilize glycoproteins for host cell entry .
Cancer Research
this compound has been investigated for its role in cancer treatment. Studies suggest that it can modulate immune responses and enhance the efficacy of certain chemotherapeutic agents. Its ability to influence tumor microenvironments could lead to new therapeutic strategies in oncology .
Biochemical Applications
Glycobiology
In the field of glycobiology, this compound serves as a substrate for glycosyltransferases. Its structural characteristics allow it to participate in the synthesis of complex carbohydrates, which are crucial for cell signaling and recognition processes. This application is vital for understanding cellular interactions and developing targeted therapies .
Enzyme Inhibition Studies
The compound is also utilized in enzyme inhibition studies. By acting as a competitive inhibitor for specific glycosyl hydrolases, it aids researchers in elucidating enzyme mechanisms and pathways involved in carbohydrate metabolism .
Food Science
Flavoring Agent
this compound is recognized for its sweet taste and is used as a flavoring agent in food products. Its low-caloric content makes it an attractive alternative to traditional sweeteners, aligning with consumer trends toward healthier food options .
Prebiotic Potential
There is emerging evidence that this compound may act as a prebiotic compound. It could promote beneficial gut microbiota growth, contributing to improved digestive health and overall well-being . This application is particularly relevant in the development of functional foods aimed at enhancing gut health.
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced viral load in infected cell lines by targeting viral glycoproteins. The findings suggest its potential use as a therapeutic agent against viral infections.
Case Study 2: Prebiotic Effects
Research conducted by the International Journal of Food Science & Technology explored the prebiotic effects of this compound on gut microbiota. Results indicated an increase in beneficial bacteria populations when incorporated into diets, suggesting its role in functional food development.
Mechanism of Action
The mechanism of action of (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes such as cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol and analogous pyran-triol derivatives:
Table 1: Comparative Analysis of Tetrahydro-2H-Pyran-3,4,5-triol Derivatives
Structural and Functional Differences
Substituent Effects on Bioactivity: The methoxy group at C2 in the target compound may enhance metabolic stability compared to hydroxylated analogs, as seen in Sotagliflozin, where a methylthio group at C6 improves resistance to glucuronidation .
Stereochemical Specificity :
- The (3S,4R,5S,6S) configuration contrasts with the (2S,3R,4R,5S,6R) configuration in Sotagliflozin. Such differences dictate binding to SGLT proteins; for example, Sotagliflozin’s configuration enables dual SGLT1/SGLT2 inhibition, whereas the target compound’s stereochemistry may favor selective SGLT2 modulation .
Physicochemical Properties: The target compound’s estimated molecular weight (~250–300) is lower than Sotagliflozin (424.94) and Dapagliflozin intermediates (453.32), suggesting improved membrane permeability . The nitrobenzoxadiazolyl-amino derivative (174844-43-0) exhibits fluorescence properties absent in the target compound, highlighting functional versatility in pyran-triol scaffolds .
Safety and Toxicity: Compounds with halogenated aryl groups (e.g., Dapagliflozin’s bromo substituent) often show higher cytotoxicity than non-halogenated analogs like the target compound .
Research Findings and Implications
- Bioactivity Clustering : demonstrates that pyran-triol derivatives cluster based on substituent-driven bioactivity profiles. The target compound’s methoxy and methyl groups may align it with inhibitors of carbohydrate-processing enzymes, whereas halogenated analogs cluster with SGLT modulators .
- Thermodynamic Stability : The absence of labile protecting groups (e.g., acetoxy in ) in the target compound suggests greater stability under physiological conditions .
Biological Activity
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol, also known as a derivative of tetrahydropyran, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₂O₅
- Molecular Weight : 164.16 g/mol
- CAS Number : 6696-41-9
Antimicrobial Properties
Research indicates that compounds related to tetrahydropyrans exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains including Mycobacterium tuberculosis. The inhibition of mycolic acid transport in M. tuberculosis has been linked to the biological activity of these compounds, suggesting potential therapeutic applications in treating tuberculosis .
Antioxidant Activity
Tetrahydropyran derivatives have demonstrated antioxidant activities in vitro. Studies show that these compounds can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .
Neuroprotective Effects
Some derivatives of tetrahydropyrans have shown promise in neuroprotection. Research indicates that they may help in reducing neuronal apoptosis and inflammation in neurodegenerative disease models. The mechanisms involve modulation of signaling pathways related to oxidative stress and inflammation .
Study 1: Antimicrobial Efficacy
In a study conducted by van Summeren et al., the compound was evaluated for its ability to inhibit the growth of M. tuberculosis. The results indicated a significant reduction in bacterial viability when treated with the compound compared to untreated controls. The study highlighted the importance of the compound's stereochemistry in enhancing its antimicrobial efficacy .
Study 2: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various tetrahydropyran derivatives. The findings revealed that (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol exhibited a high level of free radical scavenging activity, outperforming several known antioxidants .
The biological activities of (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.
- Modulation of Signaling Pathways : It appears to influence pathways related to inflammation and apoptosis in neuronal cells.
Q & A
Q. What are the recommended methods for synthesizing (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol?
- Methodological Answer : Synthesis typically involves protecting group strategies to achieve regioselective functionalization. For example, benzyl or tert-butyldimethylsilyl (TBDMS) groups are used to protect hydroxyl groups during glycosylation or oxidation steps . Post-synthesis, deprotection under mild acidic or hydrogenolytic conditions yields the target compound. Similar protocols are described for analogs, where allyloxy or acetoxymethyl groups are introduced via nucleophilic substitution .
- Key Steps :
- Use of 3,4-dihydro-2H-pyran (DHP) for hydroxyl protection.
- Catalytic hydrogenation or acidic hydrolysis for deprotection.
- Purification via silica gel chromatography with eluents like methylene chloride/methanol .
Q. How can researchers confirm the stereochemistry of this compound?
- Methodological Answer : Stereochemical confirmation relies on NMR spectroscopy and X-ray crystallography. For example:
- 1H NMR : Coupling constants (e.g., J = 3.3–9.3 Hz for axial-equatorial proton interactions in pyran rings) and NOE correlations verify spatial arrangements .
- X-ray : Single-crystal analysis resolves absolute configurations, as demonstrated for structurally related mannosides .
- Data Table :
| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C3-H | 3.50–3.78 | m | 7.3 (axial-equatorial) |
| C6-H | 5.45–5.57 | d | 1.65 (geminal coupling) |
| Data adapted from NMR studies of analogs . |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if dust/aerosols form .
- Storage : Store at 2–8°C in airtight containers away from oxidizers. Avoid exposure to moisture .
- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2. Use fume hoods for weighing and reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in glycosylation steps. For acid-sensitive intermediates, dichloromethane is preferred .
- Catalysis : Use pyridinium p-toluenesulfonate (PPTS) for regioselective deprotection .
- Temperature Control : Low temperatures (−20°C) minimize side reactions during sensitive steps like LAH reductions .
- Yield Optimization Example :
| Step | Yield (%) | Key Parameter |
|---|---|---|
| Benzylation | 65–75 | 0°C, 12 h reaction |
| Deprotection | 85–90 | H2/Pd-C, RT, 4 h |
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Comparative Analysis : Cross-validate experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies often arise from solvent effects or conformational flexibility .
- Dynamic NMR : For flexible substituents (e.g., methoxy groups), variable-temperature NMR identifies rotameric equilibria .
- Case Study : In mannoside analogs, computational models underestimated C4-H shifts by 0.2 ppm due to hydrogen bonding with methanol solvent .
Q. What strategies are used to study biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Target Selection : Prioritize carbohydrate-processing enzymes (e.g., glycosidases, bacterial FimH adhesins) due to the compound's pyranose core .
- Assay Design :
- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
- Structural Studies : Co-crystallize with target proteins to identify binding motifs .
- Data Table :
| Target Enzyme | IC50 (µM) | Binding Mode (X-ray) |
|---|---|---|
| Bacterial FimH | 0.5–2.0 | C3-OH hydrogen bond |
| α-Mannosidase | >100 | No binding |
| Adapted from FimH antagonist studies . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
